isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
The uniqueness of isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H23ClN2O4S |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
propan-2-yl (2E)-2-[(3-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H23ClN2O4S/c1-14(2)32-24(30)21-15(3)27-25-28(22(21)17-8-10-19(31-4)11-9-17)23(29)20(33-25)13-16-6-5-7-18(26)12-16/h5-14,22H,1-4H3/b20-13+ |
InChI Key |
ONFQZCUTCIPLCN-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC(C)C |
Origin of Product |
United States |
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